molecular formula C5H7BrN2O2 B1619092 5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 6306-81-6

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No.: B1619092
CAS No.: 6306-81-6
M. Wt: 207.03 g/mol
InChI Key: XFSLGQCCNDHVAV-UHFFFAOYSA-N
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Description

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione is a chemical compound belonging to the class of dihydropyrimidines This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione typically involves the bromination of 1-methyldihydropyrimidine-2,4(1h,3h)-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine-2,4-dione derivatives.

Scientific Research Applications

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of antiviral, anticancer, and antimicrobial agents.

    Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets involved in various diseases.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex dihydropyrimidine derivatives with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the dihydropyrimidine ring play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methyldihydropyrimidine-2,4(1h,3h)-dione: Similar structure with a chlorine atom instead of bromine.

    5-Iodo-1-methyldihydropyrimidine-2,4(1h,3h)-dione: Similar structure with an iodine atom instead of bromine.

    1-Methyl-5-nitrodihydropyrimidine-2,4(1h,3h)-dione: Similar structure with a nitro group instead of bromine.

Uniqueness

5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, making this compound a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

5-bromo-1-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLGQCCNDHVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285496
Record name MLS002608357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-81-6
Record name MLS002608357
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-5,6-DIHYDRO-1-METHYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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